

(Rac)-CPI-203: A Technical Guide to a Potent BRD4 Inhibitor

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Compound of Interest

Compound Name: (Rac)-CPI-203

Cat. No.: B3028415

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Introduction

(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.^{[1][2]} BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, including those of critical oncogenes like c-MYC. The inhibition of BRD4 by compounds such as CPI-203 has emerged as a promising therapeutic strategy in various malignancies, including lymphoma, leukemia, and solid tumors.^{[3][4][5]} This technical guide provides an in-depth overview of **(Rac)-CPI-203**, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for **(Rac)-CPI-203**, providing a comparative overview of its activity across various assays and cell lines.

Table 1: Biochemical Activity of **(Rac)-CPI-203**

Target	Assay Format	IC50 (nM)	Reference
BRD4	AlphaScreen	37	[1][2]

Table 2: Cellular Activity of **(Rac)-CPI-203** in Mantle Cell Lymphoma (MCL)

Cell Line	Assay Format	GI50 (μM)	Reference
9 MCL Cell Lines (Mean)	Not Specified	0.23	[1]
REC-1	Not Specified	Not Specified	[1]
JBR	Not Specified	Not Specified	[1]
GRANTA-519	Not Specified	Not Specified	[1]
JVM-2	Not Specified	Not Specified	[1]

Table 3: In Vivo Efficacy of CPI-203 in a Mantle Cell Lymphoma Xenograft Model

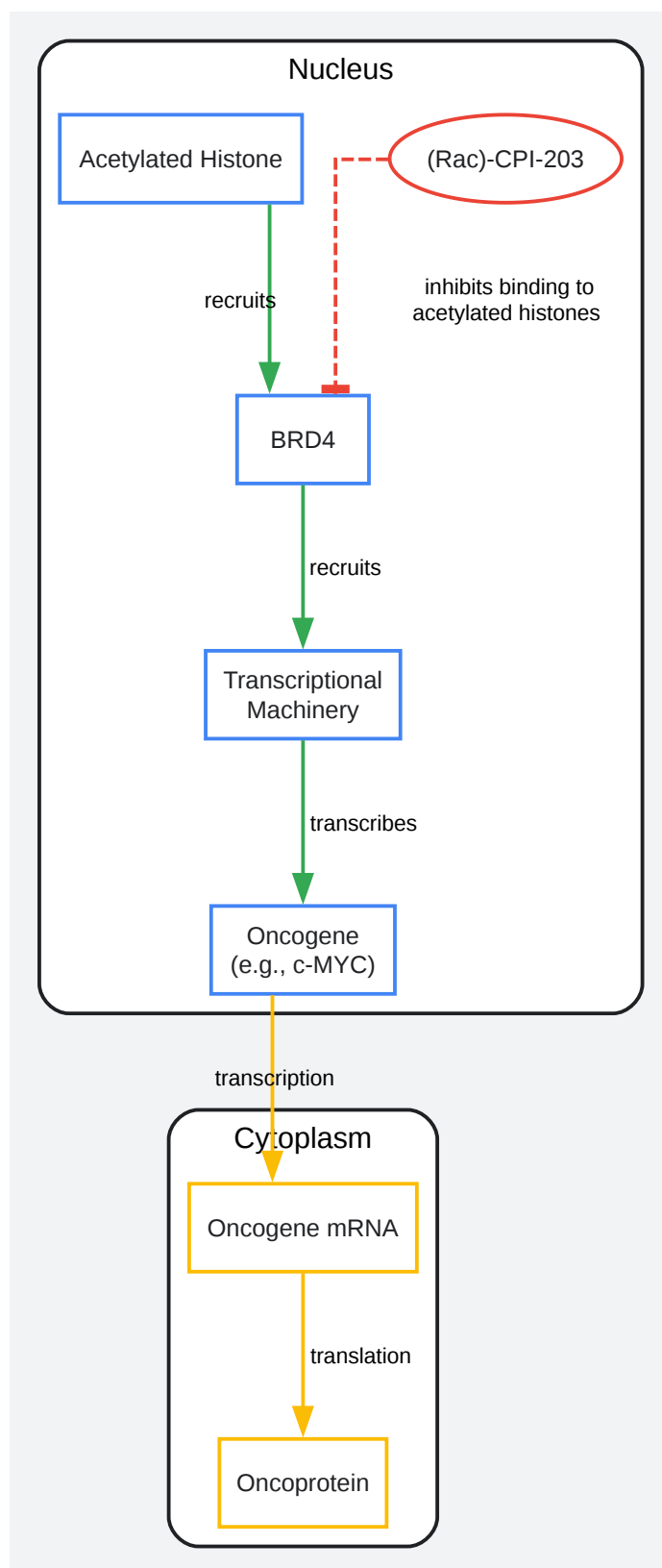
Treatment Group	Dosage	Tumor Volume Reduction	Reference
CPI-203	2.5 mg/kg, i.p., b.i.d.	44%	[1]
CPI-203 + Lenalidomide	2.5 mg/kg, i.p., b.i.d.	62%	[1]

Key Signaling Pathways

CPI-203 exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the mechanism of action of CPI-203.

BRD4-Mediated Gene Transcription and its Inhibition by CPI-203

BRD4 plays a pivotal role in transcribing key oncogenes. CPI-203 disrupts this process by competitively binding to the acetyl-lysine binding pockets of BRD4.

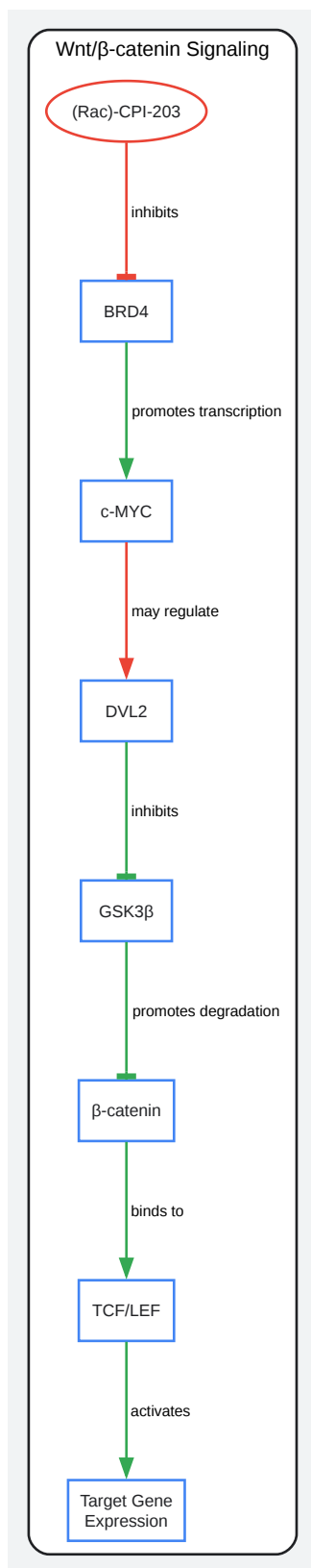


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Caption: Inhibition of BRD4-mediated transcription by CPI-203.

Downregulation of the Wnt/ β -catenin Signaling Pathway

CPI-203 has been shown to suppress the Wnt/ β -catenin signaling pathway, a critical pathway in many cancers.^[4]^[6] Inhibition of BRD4 by CPI-203 leads to the downregulation of c-MYC, which in turn can affect components of the Wnt pathway.^[6]



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